N-cycloheptyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
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Overview
Description
N-cycloheptyl-N’-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide is a complex organic compound that features a unique combination of a thiophene ring, a quinoline moiety, and an oxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-N’-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-carbonyl chloride, which is then reacted with 3,4-dihydro-2H-quinoline-6-amine to form an intermediate. This intermediate is subsequently reacted with cycloheptylamine and oxalyl chloride to yield the final product. The reactions are usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-N’-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-cycloheptyl-N’-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-cycloheptyl-N’-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the quinoline moiety can intercalate into DNA, disrupting its function. Additionally, the oxamide linkage can form hydrogen bonds with biological macromolecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-based Compounds: Such as thiophene-2-carboxamide and thiophene-2-sulfonamide.
Quinoline-based Compounds: Such as quinoline-2-carboxamide and quinoline-4-carboxamide.
Oxamide-based Compounds: Such as N,N’-dimethyl oxamide and N,N’-diethyl oxamide.
Uniqueness
N-cycloheptyl-N’-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide is unique due to its combination of a thiophene ring, a quinoline moiety, and an oxamide linkage. This structural complexity allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Biological Activity
N-cycloheptyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound is characterized by its unique structure, which includes a cycloheptyl group and a thiophene-2-carbonyl moiety attached to a 3,4-dihydroquinoline scaffold. This structural diversity contributes to its biological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antimicrobial Activity : The presence of the thiophene ring enhances its interaction with bacterial enzymes and membranes, potentially leading to increased permeability and cell death.
- Anticancer Activity : Similar compounds have shown the ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and cell cycle arrest.
Antimicrobial Activity
A study evaluated the antibacterial efficacy of related thiophene derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that these compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific derivative tested .
Compound | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|
Compound A | 10 | 15 ± 2 |
Compound B | 20 | 12 ± 3 |
Compound C | 30 | 10 ± 2 |
Anticancer Activity
In vitro studies have shown that similar quinoline derivatives can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), K562 (leukemia), and PC-3 (prostate cancer). For instance, one derivative exhibited an IC50 value of 9.86 µM against PC-3 cells, indicating potent anticancer properties .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 15.00 | Induction of apoptosis |
K562 | 12.50 | ROS accumulation |
PC-3 | 9.86 | Cell cycle arrest in G0/G1 phase |
Case Studies
- Anti-Tubercular Activity : A series of quinoline derivatives were synthesized and tested against Mycobacterium tuberculosis. Some compounds demonstrated significant activity with IC50 values ranging from 1.35 to 2.18 µM, suggesting that modifications in the structure can enhance antitubercular efficacy .
- Antitumor Studies : In a comparative study involving β-carboline derivatives, it was observed that compounds with similar structural features showed significant inhibition of tumor cell migration and proliferation, further supporting the potential use of quinoline-based compounds as anticancer agents .
Properties
IUPAC Name |
N-cycloheptyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c27-21(24-17-8-3-1-2-4-9-17)22(28)25-18-11-12-19-16(15-18)7-5-13-26(19)23(29)20-10-6-14-30-20/h6,10-12,14-15,17H,1-5,7-9,13H2,(H,24,27)(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSIUQGISZJGSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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